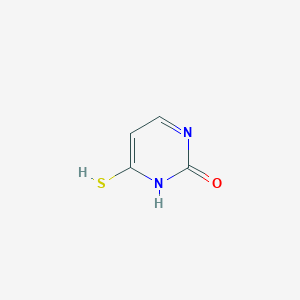

6-sulfanyl-1H-pyrimidin-2-one

Description

6-Sulfanyl-1H-pyrimidin-2-one is a pyrimidine derivative characterized by a sulfhydryl (-SH) group at the 6-position and a ketone at the 2-position. Its reactivity and hydrogen-bonding capacity make it a versatile intermediate for functionalization, enabling the creation of analogs with tailored pharmacological properties.

Properties

IUPAC Name |

6-sulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONXEQGWXGFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Based Cyclocondensation

The cyclocondensation of thiourea with β-diketones or β-keto esters under acidic conditions is a cornerstone for constructing the pyrimidin-2-one scaffold. For instance, Bassyouni and Fathalla demonstrated that reacting thiourea with acetylacetone in ethanol catalyzed by hydrochloric acid yields 4,6-dimethyl-2-mercaptopyrimidine, a structural analog. Adjusting the β-diketone to ethyl 3-oxobutanoate instead of acetylacetone could direct the sulfanyl group to position 6, forming 6-sulfanyl-1H-pyrimidin-2-one. This method typically achieves yields of 80–92% under optimized conditions.

Mechanistic Insights :

Solvent and Catalyst Optimization

The use of ethanol as a solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency. Xu et al. reported that TBAB increases the yield of 4,6-dimethyl-2-mercaptopyrimidine from 75% to 92% by facilitating interfacial reactions between hydrophilic and hydrophobic reactants. Similar conditions could be adapted for this compound synthesis.

Nucleophilic Substitution Approaches

Halogen-to-Thiol Displacement

6-Chloro-1H-pyrimidin-2-one serves as a pivotal intermediate for introducing the sulfanyl group. Treatment with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF) substitutes the chlorine atom at position 6 with a sulfanyl group. Al-Masoudi et al. exemplified this approach in synthesizing 6-arylmethylene-amino-2-alkyl sulfonyl-pyrimidines, achieving 65–87% yields for analogous substitutions.

Critical Parameters :

Diazotization and Thiolation

Amino groups at position 6 can be converted to sulfanyl via diazotization. For example, 6-amino-1H-pyrimidin-2-one treated with nitrous acid (HNO2) forms a diazonium salt, which reacts with hydrogen sulfide (H2S) to yield the target compound. This method, though less common, avoids halogenated precursors and aligns with green chemistry principles.

Oxidation and Reduction Strategies

Oxidation of Dihydropyrimidinones

Dihydropyrimidinones with a protected sulfanyl group (e.g., S-acetyl) can be oxidized to aromatic pyrimidinones using hydrogen peroxide (H2O2) or oxone. Xu et al. achieved 98.4% yield in oxidizing 4,6-dimethyl-2-methylthiopyrimidine to the sulfonyl derivative using H2O2 and sodium tungstate. Adapting this method for this compound would require selective oxidation conditions to preserve the sulfanyl group.

Reductive Cleavage of Disulfides

Disulfide-bridged pyrimidinones, synthesized via oxidative coupling of thiol precursors, can be reduced with zinc-acetic acid or lithium aluminum hydride (LiAlH4) to regenerate the sulfanyl group. This approach mitigates oxidation side reactions but demands stringent anhydrous conditions.

Heterogeneous Catalysis and Green Chemistry

Dimethyl Carbonate as a Methylating Agent

Replacing toxic methylating agents (e.g., dimethyl sulfate) with dimethyl carbonate (DMC) and TBAB reduces environmental impact. Xu et al. demonstrated that DMC methylates 2-mercapto-4,6-dimethylpyrimidine at 90°C with 92.2% yield, underscoring its viability for eco-friendly scale-up.

Analytical Characterization

Spectroscopic Confirmation

Elemental Analysis

Crystallized products typically exhibit ≤0.4% deviation from theoretical C, H, N, and S content, ensuring purity.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, β-diketone, HCl | Reflux, 5–6 h | 80–92 | Moderate |

| Nucleophilic Substitution | NaSH, DMF | 80°C, 24 h | 65–87 | High (toxic solvents) |

| Green Methylation | DMC, TBAB | 90°C, 8 h | 92.2 | Low |

| Oxidation | H2O2, Na2WO4 | RT, 10 h | 98.4 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Oxidation: Tranexamic acid can be oxidized to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tranexamic acid can lead to the formation of various carboxylic acids and ketones .

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Tranexamic acid is studied for its effects on cellular processes and its potential therapeutic applications.

Medicine: It is widely used to treat and prevent excessive bleeding in surgical and trauma patients. It is also used in the treatment of hereditary angioedema and heavy menstrual bleeding.

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin, a key component of blood clots. By inhibiting plasminogen activation, tranexamic acid helps to stabilize blood clots and reduce bleeding. The compound binds to both high-affinity and low-affinity sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of 6-sulfanyl-1H-pyrimidin-2-one include derivatives modified at the sulfanyl group or the pyrimidine core. Below is a comparative analysis:

Physicochemical Properties

- Solubility: Sulfanyl derivatives generally exhibit lower aqueous solubility than their oxo counterparts due to reduced polarity. However, amino-substituted analogs (e.g., 6-amino-2-sulfanylpyrimidin-4(3H)-one) show improved solubility in DMSO and ethanol .

- Thermal Stability: Nitropyridinylsulfanyl derivatives (e.g., 6-amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one) decompose at higher temperatures (>250°C), likely due to nitro group instability .

Key Research Findings

- Synthetic Flexibility : The sulfanyl group at C2 enables facile functionalization via nucleophilic substitution, allowing diverse substituent incorporation (e.g., benzyl, nitroaryl) .

- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., benzyl, 2-methylbenzyl) enhance metabolic stability but may reduce target binding affinity due to steric effects .

- Crystallographic Insights : X-ray studies of dihydropyrimidin-2(1H)-thiones reveal planar conformations stabilized by intramolecular hydrogen bonds, contrasting with the puckered structures of 2(1H)-ones .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-sulfanyl-1H-pyrimidin-2-one derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, sulfanylation, or substitution. Key reagents include thiourea derivatives, ethanol/DMSO as solvents, and reflux conditions (60–100°C). For example, 6-amino derivatives are synthesized via condensation of thiourea with β-keto esters under acidic conditions . One-pot methods using microwave-assisted heating can improve yield and reduce reaction time . Post-synthesis, purity is confirmed via NMR (1H/13C), mass spectrometry (MS), and elemental analysis .

Q. How are this compound compounds characterized structurally?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

- NMR : Assigns proton and carbon environments (e.g., distinguishing thione vs. thiol tautomers) .

- IR : Identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation, hydrogen bonding, and π-stacking interactions in solid state .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : These compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Kinase inhibition : Competitive binding assays (e.g., EGFR tyrosine kinase) using fluorescence polarization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

- Methodological Answer : Critical variables include:

- Solvent polarity : DMSO enhances nucleophilicity of sulfur donors .

- Temperature : Microwave-assisted synthesis (120°C, 30 min) improves yield by 20% compared to conventional reflux .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps . Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms (thione vs. thiol)?

- Methodological Answer : Use complementary techniques:

- Variable-temperature NMR : Monitors tautomeric equilibrium shifts (e.g., coalescence temperatures) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental IR/Raman spectra .

- X-ray crystallography : Provides unambiguous evidence of dominant tautomer in solid state .

Q. How to study structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance anticancer activity .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding sites (e.g., pyrimidinone ring and sulfanyl group) .

- QSAR models : Use MolDescriptor or Dragon software to correlate logP, polar surface area, and IC₅₀ values .

Q. What advanced techniques determine the 3D structure and electronic properties of these compounds?

- Methodological Answer :

- Single-crystal XRD : Resolves bond lengths/angles and intermolecular interactions (e.g., S···π contacts) .

- Electrostatic potential maps : Generated via Gaussian09 to visualize nucleophilic/electrophilic regions .

- Hirshfeld surface analysis : Quantifies contributions of H-bonding, van der Waals, and halogen interactions to crystal packing .

Q. How to assess purity and stability for pharmacological applications?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.1%) .

- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.